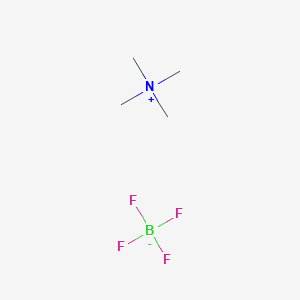

Tetramethylammonium tetrafluoroborate

货号 B147494

:

661-36-9

分子量: 160.95 g/mol

InChI 键: XWFABLFRYCHILB-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US04149941

Procedure details

In the same manner as indicated in Example 6 there are electrolyzed 19.6 g of N-acetylpyrrolidine and 55.6 of methanol in the presence of 0.28 g of tetramethylammonium tetrafluoroborate as conducting salt. After throughput of 2.0 Faraday per mol of N-acetylpyrrolidine the current is switched off. The calculated mean cell voltage is 32.7 volts. Work-up of the electrolysis solution gives 19.9 g of 1-acetyl-2-methoxypyrrolidine (boiling point 53° C./0.1 mbar; nD25 =1.4674), which corresponds to a product yield of 80.0% and a current efficiency of 80.0%.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([N:4]1[CH2:8][CH2:7][CH2:6][CH2:5]1)(=[O:3])[CH3:2].[CH3:9][OH:10]>F[B-](F)(F)F.C[N+](C)(C)C>[C:1]([N:4]1[CH2:8][CH2:7][CH2:6][CH:5]1[O:10][CH3:9])(=[O:3])[CH3:2] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

19.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)N1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)N1CCCC1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Four

|

Name

|

|

|

Quantity

|

0.28 g

|

|

Type

|

catalyst

|

|

Smiles

|

F[B-](F)(F)F.C[N+](C)(C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)N1C(CCC1)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 19.9 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |